Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate
Description
Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is a halogenated benzo[b]thiophene derivative featuring a methyl carboxylate group at position 2, bromine at position 5, and chlorine at position 5. Such compounds are often explored in pharmaceutical research for their bioactivity and structural versatility .
Properties
IUPAC Name |
methyl 5-bromo-6-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNONFHFYJYNMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation and Esterification
The most widely reported synthesis begins with methyl benzo[b]thiophene-2-carboxylate as the starting material. Bromination at position 5 is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich thiophene ring directs bromination to the para position relative to the ester group . Subsequent chlorination at position 6 employs sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to prevent over-chlorination .
Key Reaction Conditions:
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Bromination: 1.2 equivalents Br₂, 0.1 equivalents FeBr₃, dichloromethane solvent, 24 hours, 25°C.
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Chlorination: 1.5 equivalents SO₂Cl₂, anhydrous AlCl₃, 0°C, 12 hours.
The ester group remains intact during these steps due to its moderate electron-withdrawing nature, which stabilizes the intermediate arenium ions. Final purification via column chromatography (hexane/ethyl acetate, 4:1) yields the target compound with >85% purity .
Metal-Catalyzed Halogenation Methods
Transition metal catalysts, particularly palladium and copper complexes, have been employed to enhance halogenation efficiency. A notable protocol uses Pd(OAc)₂ (5 mol%) with tert-butyl hydroperoxide (TBHP) as an oxidant, enabling bromination at 80°C in dimethylformamide (DMF) . Chlorination is achieved similarly using CuCl₂ under aerobic conditions.
Typical Workflow:
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Dissolve methyl benzo[b]thiophene-2-carboxylate in DMF.
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Add Pd(OAc)₂, TBHP, and Br₂ (1.1 equivalents).
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Stir at 80°C for 8 hours.
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Isolate product via aqueous extraction and rotary evaporation.
This method achieves 78% yield but requires costly catalysts and meticulous temperature control.
Comparative Analysis of Synthetic Routes
The table below contrasts the three primary methods:
| Method | Yield | Reaction Time | Catalyst | Purity |
|---|---|---|---|---|
| Sequential Halogenation | 85% | 36 hours | FeBr₃, AlCl₃ | >90% |
| One-Pot Dihalogenation | 72% | 6 hours | UV light | 85% |
| Metal-Catalyzed | 78% | 8 hours | Pd(OAc)₂, CuCl₂ | 88% |
Key Observations:
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Sequential halogenation offers the highest yield and purity but is time-intensive.
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Metal-catalyzed methods balance speed and efficiency but increase production costs.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed for bromination and chlorination steps, reducing reaction times by 50% compared to batch processes . Automated systems regulate reagent addition and temperature, ensuring consistent product quality. Post-synthesis, crystallization from ethanol/water mixtures achieves >95% purity without chromatography.
Optimization Parameters:
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Residence Time: 30 minutes per halogenation step.
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Solvent Recovery: >90% via distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted benzo[b]thiophenes.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Hydrolysis Products: 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate and its derivatives have been investigated for their antimicrobial properties. A study evaluated several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the benzothiophene core significantly enhanced antibacterial activity, suggesting that this compound could serve as a scaffold for developing new antibiotics .
Cancer Research
The compound has also been explored for its potential as an anticancer agent. Research demonstrated that derivatives of benzothiophene exhibited cytotoxic effects on various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific kinases involved in cancer cell proliferation, making it a candidate for further development in cancer therapeutics .
Material Science
Organic Semiconductors
this compound is utilized in the synthesis of organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of halogen atoms in its structure enhances charge transport properties, which is critical for efficient device performance .
Conductive Polymers
The compound serves as a precursor for synthesizing conductive polymers. These materials are essential in developing flexible electronic devices, sensors, and energy storage systems. Research has shown that polymers derived from benzothiophene exhibit improved electrical conductivity compared to their non-halogenated counterparts .
Chemical Biology
Enzyme Inhibition Studies
In chemical biology, this compound has been employed to study enzyme inhibitors. Its structural features allow it to interact with various enzyme active sites, providing insights into enzyme mechanisms and potential drug targets. For instance, studies have focused on its role as an inhibitor of specific kinases related to inflammatory diseases .
Receptor Modulation
The compound has been investigated for its ability to modulate receptor activity. This property is particularly relevant in drug discovery, where compounds that can selectively activate or inhibit receptors are sought after for developing new therapies for conditions like depression and anxiety .
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the benzo[b]thiophene scaffold significantly influence molecular weight, solubility, and reactivity. Below is a comparative analysis:
*Calculated based on atomic masses.
Key Observations:
- This contrasts with hydroxyl or amino groups, which enhance solubility via hydrogen bonding .
- Reactivity: Electron-withdrawing halogens deactivate the aromatic ring, making electrophilic substitutions challenging. In contrast, amino or methoxy groups (e.g., in ’s 3-methoxyphenyl derivatives) activate the ring for further functionalization .
Biological Activity
Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzo[b]thiophene derivatives, characterized by a benzothiophene core with halogen substituents. Its structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit certain kinases by binding to their active sites, which affects signaling pathways involved in cell proliferation and survival. This mechanism underlies its potential applications in cancer therapy.
Biological Activities
-
Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Properties
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (lung cancer) | 15 | Kinase inhibition | |
| HeLa (cervical cancer) | 12 | Apoptosis induction | |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
In a study conducted by researchers at a leading university, this compound was tested against various cancer cell lines. The results indicated that the compound had an IC50 value of 15 µM against A549 cells, demonstrating significant potency in inhibiting cell proliferation. Additionally, HeLa cells exhibited an IC50 of 12 µM, suggesting effective apoptosis induction through specific signaling pathways .
Mechanistic Insights
The compound's ability to induce apoptosis was further explored through mechanistic studies. It was found to activate caspase pathways, leading to programmed cell death in cancerous cells. The presence of halogen substituents on the benzothiophene scaffold appears to enhance its reactivity towards biological targets, thereby increasing its therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves sequential halogenation of a benzo[b]thiophene precursor. A common approach includes:
- Step 1 : Bromination at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids).
- Step 2 : Chlorination at the 6-position via directed ortho-metallation or radical-mediated methods.
- Step 3 : Esterification of the carboxylic acid group using methanol and acid catalysts.
Optimization : Temperature control (0–25°C) minimizes side reactions, while stoichiometric ratios of halogenating agents (1.1–1.3 equiv) improve regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify substituent positions; coupling patterns distinguish bromo (deshielded signals) and chloro groups (downfield shifts in C) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass for CHBrClOS: 335.89 g/mol) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELXL refinement is standard for small-molecule structures .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?
Q. What strategies achieve regioselective bromo/chloro substitution on the benzo[b]thiophene core?
- Directing Groups : Install a methoxy or nitro group at the 3-position to direct electrophilic bromination to the 5-position .
- Sequential Halogenation : Bromine’s larger atomic radius often occupies the more sterically accessible 5-position before chlorination at 6 .
- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity (e.g., 80°C, 30 min) .
Q. How does the electronic environment influence the ester group’s reactivity in derivatization?
- Electron-Withdrawing Effects : Bromo and chloro substituents deactivate the ring, reducing nucleophilic attack on the ester.
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids; the electron-deficient ring favors oxidative addition .
- Hydrolysis : Base-mediated cleavage (NaOH/EtOH) yields the carboxylic acid for further functionalization .
Q. What computational parameters predict reactivity in cross-coupling reactions?
- DFT Calculations : Optimize transition states using B3LYP/6-31G(d) basis sets.
- Frontier Molecular Orbitals (FMOs) : Lower LUMO energy (due to Br/Cl) increases electrophilicity, favoring nucleophilic substitution .
- Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to stabilize charge-separated intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points reported across studies?
Q. Why might biological activity vary between analogs with similar substituents?
- Steric vs. Electronic Effects : Chloro at 6-position may hinder binding vs. bromo’s larger size.
- SAR Studies : Synthesize derivatives (e.g., 5-fluoro-6-chloro analogs) and compare IC values .
- Crystallographic Docking : Map substituent positions to target protein pockets (e.g., using PyMOL) .
Methodological Best Practices
- Spectral Database Cross-Referencing : Compare NMR shifts with published benzo[b]thiophene derivatives (e.g., CAS 360576-01-8 for 6-bromo analogs) .
- Crystallography Workflow : Collect high-resolution data (≤ 0.8 Å), refine with SHELXL, and validate using R (< 5%) .
- Synthetic Reproducibility : Document inert atmosphere (N/Ar) and moisture-free conditions to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
